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Compound of Interest

Compound Name:
Ethyl 4-ethoxy-2-methyl-5-

nitrobenzoate

CAS No.: 2378501-27-8

Cat. No.: B2426970

Get Quote

Technical Guide: Ethyl 4-ethoxy-2-methyl-5-
nitrobenzoate
Advanced Scaffold for Kinase & PDE Inhibitor
Synthesis
Executive Summary
Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) is a highly functionalized

aromatic ester used primarily as a building block in the development of small-molecule

therapeutics. Its specific substitution pattern—combining an electron-donating ethoxy group, a

sterically demanding methyl group, and a reducible nitro group—makes it an ideal precursor for

polysubstituted anilines and benzamides. These motifs are critical in the synthesis of Tyrosine

Kinase Inhibitors (TKIs) and Phosphodiesterase (PDE) inhibitors, where the molecule serves

as a "tail" moiety to tune solubility and binding affinity.
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The compound exhibits a unique 1,2,4,5-substitution pattern on the benzene ring, creating a

"push-pull" electronic system that dictates its reactivity.

Property Specification

IUPAC Name Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

CAS Number 2378501-27-8

Molecular Formula C₁₂H₁₅NO₅

Molecular Weight 253.25 g/mol

Appearance Pale yellow to off-white crystalline solid

Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble

in Water

Key Functional Groups

[1][2][3][4][5][6][7][8][9] • Nitro (-NO₂): Latent

amine for coupling.• Ethyl Ester (-COOEt):

Electrophile for amidation/cyclization.• Ethoxy (-

OEt): H-bond acceptor/solubility enhancer.•

Methyl (-CH₃): Steric lock (conformation

control).

Structural Reactivity Logic
Regioselectivity of Formation: The 5-nitro position is thermodynamically favored during

synthesis (nitration) because it is reinforced by the directing effects of both the 4-ethoxy

group (ortho-directing) and the 2-methyl group (para-directing). Position 3 is sterically

occluded.

Orthogonal Protection: The nitro group serves as a "masked" amine, stable to acidic/basic

hydrolysis conditions that might affect the ester, allowing for selective manipulation of the C1-

terminus before activating the C5-terminus.

Synthetic Pathways & Methodology
The utility of this compound lies in its transformation into Ethyl 5-amino-4-ethoxy-2-

methylbenzoate, a "privileged structure" for drug discovery.
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Pathway A: Synthesis of the Core Scaffold
The synthesis typically proceeds via the nitration of ethyl 4-ethoxy-2-methylbenzoate.
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Figure 1: Regioselective nitration pathway driven by the cooperative directing effects of ethoxy

and methyl groups.

Pathway B: Divergent Application Workflows
Once synthesized, the compound splits into two primary application streams: Amide Coupling

(for enzyme inhibitors) and Cyclization (for heterocyclic cores).
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Figure 2: Divergent synthetic workflows transforming the scaffold into bioactive drug classes.

Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and high yield, the following protocols utilize standard purification

checkpoints.

Protocol 1: Catalytic Hydrogenation (Nitro Reduction)
Objective: Convert the nitro group to an amine without defluorination or ester hydrolysis.
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Preparation: Dissolve 10 mmol of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate in 50 mL of

Ethanol/THF (1:1).

Catalyst: Add 10 wt% Pd/C (50% wet). Safety Note: Keep under inert atmosphere to prevent

ignition.

Reaction: Purge with H₂ gas (balloon pressure) and stir vigorously at Room Temperature

(RT) for 4–6 hours.

Monitoring: Check TLC (Hexane/EtOAc 2:1). The starting material (Rf ~0.6) should

disappear, and a fluorescent amine spot (Rf ~0.3) should appear.

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

Validation: ¹H NMR should show the disappearance of the aromatic proton shift associated

with the nitro-deshielding effect and the appearance of a broad -NH₂ singlet around 3.5–5.0

ppm.

Protocol 2: Saponification (Ester Hydrolysis)
Objective: Isolate the free acid for downstream amide coupling.

Dissolution: Dissolve the ester in THF/Water (3:1).

Base Addition: Add LiOH·H₂O (2.5 equiv) at 0°C.

Reaction: Warm to RT and stir for 12 hours.

Workup: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid often precipitates. Filter

and dry.

Checkpoint: The product should be soluble in aqueous NaHCO₃ (effervescence), confirming

the acid functionality.

Research Applications in Drug Discovery[11]
A. Tyrosine Kinase Inhibitors (TKIs)
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The 5-amino-4-ethoxy-2-methylbenzoate derivative mimics the "tail" section of several EGFR

and VEGFR inhibitors.

Mechanism: The aniline nitrogen attacks the C4-position of a quinazoline or pyrimidine core

(e.g., via SNAr).

Role of Substituents:

4-Ethoxy: Extends into the solvent-exposed region of the ATP binding pocket, improving

solubility.

2-Methyl: Induces a twist in the biaryl bond, potentially improving selectivity by locking the

conformation active against specific mutations (e.g., T790M).

B. PDE5 Inhibitor Development
Analogs of Vardenafil and Sildenafil often utilize alkoxy-substituted benzenesulfonyl groups.

While this compound is a benzoate (not a sulfonate), it serves as a bioisostere precursor.

Application: The acid form can be coupled with piperazines to create the "head" group of

PDE inhibitors, targeting cGMP hydrolysis sites.

References
PubChem Compound Summary. "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CID

141478980)". National Center for Biotechnology Information. [Link]

PrepChem. "Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid derivatives". PrepChem

Organic Synthesis Database. [Link]

ChemSrc. "Patent US6265418 B1: Propionic acid derivatives and their use as VLA-4

antagonists". ChemSrc Patent Database. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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